molecular formula C5H4BrNO B6593415 2-Bromo-5-hydroxypyridine CAS No. 55717-40-3

2-Bromo-5-hydroxypyridine

Cat. No.: B6593415
CAS No.: 55717-40-3
M. Wt: 174.00 g/mol
InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. This compound is known for its light yellow crystalline appearance and slight solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxypyridine can be synthesized through various methods. One common approach involves the bromination of 5-hydroxypyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2-bromopyridine-5-boronic acid as a starting material. This compound undergoes a coupling reaction with hydroxyl-containing reagents under the influence of a palladium catalyst to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like triethylamine.

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Bromo-5-methoxypyridine
  • 6-Bromo-3-pyridinol
  • 2-Bromo-5-(2-methoxyethoxy)pyridine

Comparison: 2-Bromo-5-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEFNEALEPSHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971087
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-40-3, 55717-45-8
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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